molecular formula C21H24ClNO4 B11934609 Sclerotioramine

Sclerotioramine

Cat. No.: B11934609
M. Wt: 389.9 g/mol
InChI Key: TYTKCJXGLSJWJW-UPWXJBBJSA-N
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Description

Sclerotioramine is a derivative of the natural compound (+)-sclerotiorin, which is isolated from the marine-derived fungus Penicillium sclerotiorum. This compound and its derivatives have garnered significant interest due to their potent biological activities, including antifungal, antibacterial, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sclerotioramine derivatives are typically synthesized from (+)-sclerotiorin through a one-step reaction involving various amines in dry triethylamine. The reaction yields are high, up to 80%, and the structures of the derivatives are confirmed using spectroscopic methods and single-crystal X-ray diffraction analysis .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Sclerotioramine undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound derivatives include various amines and triethylamine. The reactions are typically carried out in anhydrous dichloromethane at room temperature .

Major Products Formed

The major products formed from these reactions are various this compound derivatives, which exhibit potent antifouling activity against the larval settlement of the barnacle Balanus amphitrite .

Scientific Research Applications

Sclerotioramine and its derivatives have a wide range of scientific research applications, including:

Mechanism of Action

Sclerotioramine exerts its effects through various molecular targets and pathways. It inhibits the Hsp90 chaperoning of progesterone receptor, aldose reductase, soybean lipoxygenase-1, and gp120-CD4 binding. These interactions contribute to its antifungal, antibacterial, and cytotoxic activities .

Comparison with Similar Compounds

Sclerotioramine is part of the azaphilone subclass of polyketides, which are known for their highly oxygenated pyranoquinone bicyclic core. Similar compounds include:

This compound is unique due to its potent antifouling activity and the presence of a chlorine atom at C-5, which is not commonly found in other azaphilones .

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate

InChI

InChI=1S/C21H24ClNO4/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-23-15)19(25)21(5,27-14(4)24)20(26)18(16)22/h7-12,26H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1

InChI Key

TYTKCJXGLSJWJW-UPWXJBBJSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C=N1)C(=O)[C@@](C(=C2Cl)O)(C)OC(=O)C

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C

Origin of Product

United States

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